N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide
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Overview
Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that features a pyrazole ring, a sulfonamide group, and a methoxy-substituted benzene ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to inhibit their function, leading to its antileishmanial and antimalarial effects .
Biochemical Pathways
Given its potential antileishmanial and antimalarial activities, it may affect the biochemical pathways related to the life cycle of leishmania and plasmodium species .
Pharmacokinetics
The compound’s predicted density is 111±01 g/cm3 , which may influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Based on its potential antileishmanial and antimalarial activities, it may lead to the death of leishmania and plasmodium species, thereby alleviating the symptoms of leishmaniasis and malaria .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives, to which this compound belongs, are known for their diverse pharmacological effects .
Cellular Effects
Related pyrazole compounds have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on related pyrazole compounds suggest that they may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups onto the benzene ring or the pyrazole ring .
Scientific Research Applications
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with specific biological targets
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and sulfonamide-containing molecules. Examples are:
- 3,5-dimethyl-1H-pyrazole
- 2-methoxy-5-methylbenzenesulfonamide
- N-(2-(1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide .
Uniqueness
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its structure, synthesis, biological mechanisms, and potential therapeutic applications.
Structural Overview
The compound features a pyrazole ring , which is integral to its biological activity, combined with a benzenesulfonamide moiety. The molecular formula is C14H20N2O3S, with a molecular weight of approximately 320.4 g/mol. The presence of methyl and methoxy substituents enhances its solubility and reactivity.
Component | Structure | Function |
---|---|---|
Pyrazole Ring | Pyrazole | Contributes to biological activity |
Benzenesulfonamide | Benzenesulfonamide | Enhances solubility and reactivity |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Synthesized through cyclocondensation of 3,5-dimethyl-1H-pyrazole with appropriate precursors.
- Ethyl Linker Attachment : Introduced via nucleophilic substitution with an ethyl halide.
- Sulfonamide Group Introduction : Finalized by reacting the ethyl-substituted pyrazole with methanesulfonyl chloride.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole structures. For instance, pyrazole derivatives have shown effectiveness against various cancer types including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Prostate Cancer
In vitro studies demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines.
The mechanism by which this compound exerts its biological effects includes:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to bind to enzyme active sites and inhibit their function.
- Cell Cycle Arrest : Studies indicate that the compound can induce cell cycle arrest, particularly in the G0/G1 phase, which is crucial for preventing cancer cell proliferation.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on Cell Proliferation : In vitro experiments demonstrated a significant reduction in cell viability among treated cancer cell lines compared to controls.
- Apoptotic Pathway Activation : Flow cytometry analysis revealed increased levels of apoptotic markers in cells treated with the compound.
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-11-5-6-14(21-4)15(9-11)22(19,20)16-7-8-18-13(3)10-12(2)17-18/h5-6,9-10,16H,7-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAIQBWVAQOGSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=CC(=N2)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.